Metamfepramone

Catalog No.
S773595
CAS No.
15351-09-4
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metamfepramone

CAS Number

15351-09-4

Product Name

Metamfepramone

IUPAC Name

2-(dimethylamino)-1-phenylpropan-1-one

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

KBHMHROOFHVLBA-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)N(C)C

Synonyms

2-(dimethylamino)propiophenone, dimepropion, dimethylpropion, metamfepramone

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)C

The exact mass of the compound Metamfepramone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234706. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metamfepramone (N,N-dimethylcathinone) is a synthetic tertiary amino ketone of the substituted cathinone class, primarily procured as a high-purity analytical reference standard and pharmacological research tool. Structurally characterized by its N,N-dimethylation on the cathinone backbone, it possesses a molecular weight of 177.24 g/mol (free base) and is commonly supplied as a hydrochloride salt to ensure optimal stability and solubility in aqueous and polar organic solvents. In laboratory settings, it serves as a critical benchmark for evaluating N-dealkylation metabolic pathways and differentiating positional isomers and closely related analogs (such as methcathinone and amfepramone) in forensic gas chromatography-mass spectrometry (GC-MS) workflows .

Substituting metamfepramone with secondary amine cathinones (like methcathinone or ethylcathinone) or other tertiary amines (like amfepramone) fundamentally compromises analytical resolution and metabolic profiling. Because metamfepramone is a tertiary amine, it exhibits distinct derivatization resistance and fragmentation patterns compared to secondary amines, which readily undergo acylation. Furthermore, in pharmacological models, metamfepramone acts as a metabolic precursor that undergoes specific enzymatic N-demethylation to yield methcathinone and N-methylpseudoephedrine. Utilizing methcathinone as a substitute bypasses this critical Phase I metabolic step, rendering the substitute useless for assays designed to measure CYP-mediated N-dealkylation rates or to establish comprehensive forensic metabolic biomarker profiles [1].

Derivatization Resistance for Chromatographic Differentiation

In forensic GC-MS workflows, differentiating closely eluting cathinone analogs requires chemical derivatization. Metamfepramone, possessing a tertiary amine structure, does not react with acylation reagents such as acetic anhydride. In contrast, secondary amine comparators like ethylcathinone or methcathinone readily form N-acetyl derivatives. For instance, N-acetylethylcathinone produces a distinct mass spectrum with a dominant m/z 114 ion, while metamfepramone remains unmodified [1].

Evidence DimensionReactivity with acetic anhydride (acylation)
Target Compound DataNo reaction (remains unmodified free base)
Comparator Or BaselineEthylcathinone / Methcathinone (Secondary amines)
Quantified Difference100% conversion to N-acetyl derivative for comparator vs. 0% for target.
ConditionsGC-MS sample preparation using acetic anhydride in chloroform.

Procuring this exact standard is mandatory for validating derivatization-based exclusion assays in forensic toxicology labs.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Profiling

Metamfepramone exhibits a highly specific EI-MS fragmentation pattern that is essential for library matching. Under standard 70 eV electron ionization, the molecular ion is nearly imperceptible, and the spectrum is dominated by a base peak at m/z 72, corresponding to the N,N-dimethyl immonium ion. While the comparator ethylcathinone also produces an m/z 72 ion, it uniquely exhibits a secondary diagnostic ion at m/z 44 due to the loss of ethylene from the immonium ion—a fragmentation pathway structurally impossible for metamfepramone [1].

Evidence DimensionEI-MS diagnostic fragment ions
Target Compound DataBase peak at m/z 72; complete absence of m/z 44
Comparator Or BaselineEthylcathinone
Quantified DifferencePresence of m/z 44 (ethylene loss) in comparator; completely absent in metamfepramone.
Conditions70 eV Electron Ionization Mass Spectrometry (EI-MS).

Ensures accurate algorithmic differentiation of isobaric or near-isobaric cathinones in automated forensic screening.

In Vivo Pharmacological Potency and Behavioral Activity

The N,N-dimethylation of the cathinone core significantly alters its pharmacodynamic profile. In standardized behavioral assays evaluating stimulant activity in murine models, metamfepramone demonstrates quantitatively lower potency compared to its mono-methylated analog. Specifically, metamfepramone is approximately 1.6 times less potent than methcathinone, rendering its behavioral activity roughly equipotent to the unsubstituted primary amine, cathinone[1].

Evidence DimensionBehavioral stimulant potency
Target Compound Data1.0x relative potency (equipotent to cathinone)
Comparator Or BaselineMethcathinone
Quantified DifferenceMethcathinone is ~1.6 times more potent than metamfepramone.
ConditionsIn vivo behavioral stimulant models (rats).

Provides a critical baseline for researchers procuring compounds to map the steric constraints of monoamine transporter binding pockets.

Phase I Metabolic N-Dealkylation Profiling

Metamfepramone serves as a specific substrate for hepatic N-dealkylation studies. Upon administration or in vitro microsomal incubation, it is rapidly metabolized to yield methcathinone and N-methylpseudoephedrine. If a researcher were to procure methcathinone directly, they would bypass the N-demethylation step entirely, preventing the quantification of specific CYP-mediated metabolic clearance rates associated with tertiary substituted cathinones .

Evidence DimensionMetabolic pathway engagement (N-demethylation)
Target Compound DataUndergoes primary Phase I N-demethylation to active metabolites
Comparator Or BaselineMethcathinone
Quantified DifferenceTarget requires enzymatic activation (prodrug-like); comparator is the active downstream metabolite.
ConditionsIn vitro liver microsome incubations / in vivo metabolic profiling.

Essential for pharmacokinetic research focusing on the metabolic stability and clearance rates of N,N-dialkylated psychoactive substances.

Forensic Toxicology Method Validation

Used as a negative control in acylation-based derivatization assays to distinguish tertiary amine cathinones from secondary amine isomers (e.g., distinguishing from ethylcathinone) [1].

GC-MS Library Standardization

Procured to calibrate mass spectrometers and establish precise retention times and fragmentation libraries (specifically the m/z 72 base peak without m/z 44) for automated drug screening [1].

Pharmacokinetic and Metabolic Assays

Utilized as a substrate in human or rat liver microsome assays to quantify the rate of CYP-mediated N-demethylation into methcathinone [2].

Structure-Activity Relationship (SAR) Studies

Employed in neuropharmacological research to evaluate how steric bulk (N,N-dimethyl vs. N-methyl) attenuates monoamine transporter affinity and behavioral potency [2].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

UNII

04A0P12FH2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15351-09-4

Wikipedia

Metamfepramone

Dates

Last modified: 08-15-2023

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